sPLA₂ Inhibitory Potency: 12.5-Fold Advantage Over 2-Phenyl Analog
The target compound demonstrates an IC₅₀ of 0.008 µM against human recombinant sPLA₂, representing approximately 12.5-fold higher potency compared to the structurally analogous 2-phenyl-N-benzyl derivative (Example 3; IC₅₀ = 0.10 µM) in the same chromogenic assay system [1]. This potency differential is attributable solely to the 2-methyl versus 2-phenyl substitution at the indole ring, as both compounds share identical N-benzyl acetamide side chains. The quantitative advantage establishes the 2-methyl variant as the more potent tool compound for probing sPLA₂-dependent pathways.
| Evidence Dimension | sPLA₂ inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.008 µM |
| Comparator Or Baseline | Example 3 (2-phenyl-N-benzyl analog): 0.10 µM |
| Quantified Difference | ~12.5-fold lower IC₅₀ (more potent) |
| Conditions | Chromogenic assay using human recombinant sPLA₂ |
Why This Matters
For investigators requiring maximum sPLA₂ inhibition at minimal compound concentrations, the 12.5-fold potency advantage reduces solvent/DMSO artifacts and conserves limited compound supply.
- [1] Bach, N.J.; Dillard, R.D.; Draheim, S.E. 1H-indole-1-functional sPLA₂ inhibitors. U.S. Patent 5,641,800, June 24, 1997. View Source
